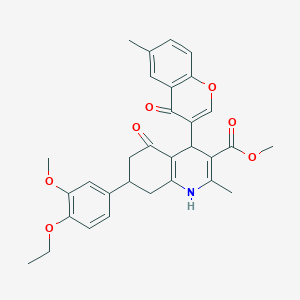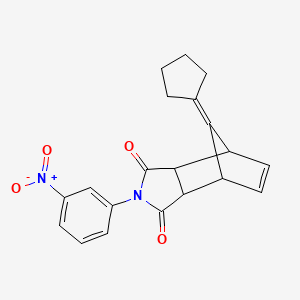![molecular formula C26H28Cl2N2O2 B11094195 3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline](/img/structure/B11094195.png)
3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYBENZYL}-N-(3-CHLORO-4-PIPERIDINOPHENYL)AMINE is a complex organic compound characterized by the presence of multiple functional groups, including chlorobenzyl, methoxybenzyl, and piperidinophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYBENZYL}-N-(3-CHLORO-4-PIPERIDINOPHENYL)AMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYBENZYL}-N-(3-CHLORO-4-PIPERIDINOPHENYL)AMINE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYBENZYL}-N-(3-CHLORO-4-PIPERIDINOPHENYL)AMINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYBENZYL}-N-(3-CHLORO-4-PIPERIDINOPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYBENZYL}-N-(3-CHLORO-4-PIPERIDINOPHENYL)AMINE include:
- 4-Chlorobenzyl chloride
- 4-(4-Chlorobenzyl)oxy-2-oxo-2H-chromene-4-carbaldehyde
- Phenyl boronic acid derivatives
Uniqueness
What sets N-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYBENZYL}-N-(3-CHLORO-4-PIPERIDINOPHENYL)AMINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H28Cl2N2O2 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
3-chloro-N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-4-piperidin-1-ylaniline |
InChI |
InChI=1S/C26H28Cl2N2O2/c1-31-26-15-19(9-12-25(26)32-18-20-7-3-4-8-22(20)27)17-29-21-10-11-24(23(28)16-21)30-13-5-2-6-14-30/h3-4,7-12,15-16,29H,2,5-6,13-14,17-18H2,1H3 |
InChI Key |
PHNHVILUWGKEFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCCCC3)Cl)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7aR)-3-(4-bromophenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11094116.png)
![Ethyl 4-(4-biphenylyl)-2-[(2,3,4,5-tetraacetoxypentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B11094118.png)
![N-(3-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11094123.png)
![2-[2-Hydroxy-3-(3-methylbutoxy)propyl]propanedihydrazide](/img/structure/B11094136.png)
![(3-Amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11094144.png)
![3,5-dibromo-N'-{(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B11094145.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11094150.png)
![3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B11094154.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline](/img/structure/B11094158.png)

![10-(4-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11094177.png)
![(2S,3S,10bR)-3-(phenylcarbonyl)-2-(pyridin-3-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11094182.png)

